UV Absorption Redshift: 57 nm Bathochromic Shift vs. Triphenylsulfonium Triflate Enables i-Line and 405 nm LED Compatibility
The target compound exhibits a λmax of 290 nm, compared to 233 nm (neat) or 242 nm (CH₂Cl₂) for unsubstituted triphenylsulfonium triflate (TPS-Tf) . This represents a 57 nm bathochromic shift attributable to the electron-donating 4-methylthio substituent extending π-conjugation on the sulfonium cation. While TPS-Tf's absorption is essentially confined to the deep-UV (effective absorbance negligible beyond ~280 nm), the target compound's absorption tail extends past 330 nm, making it directly photoactivatable with 365 nm i-line mercury lamps and 405 nm LED sources without requiring extrinsic photosensitizers . In contrast, TPS-Tf requires either 248 nm (KrF) or 193 nm (ArF) excimer laser sources, or the addition of sensitizing dyes, to achieve useful acid generation at longer wavelengths .
| Evidence Dimension | UV-Vis absorption maximum (λmax) |
|---|---|
| Target Compound Data | 290 nm (neat solid / film; Sigma-Aldrich technical datasheet) |
| Comparator Or Baseline | Triphenylsulfonium triflate (TPS-Tf): 233 nm (neat solid; Sigma-Aldrich); 242 nm (CH₂Cl₂; TCl) |
| Quantified Difference | Δλmax = +57 nm (relative to TPS-Tf neat); Δλmax = +48 nm (relative to TPS-Tf in CH₂Cl₂) |
| Conditions | Technical datasheet values; absorption measured on solid or film samples at room temperature |
Why This Matters
This shift directly determines which exposure tools and wavelengths can be used for photoacid generation; the target compound uniquely enables 365 nm and 405 nm direct photolysis among simple triarylsulfonium triflates, reducing the need for sensitizer additives and expanding formulation compatibility with i-line steppers and low-cost LED exposure systems.
